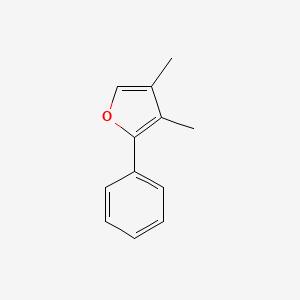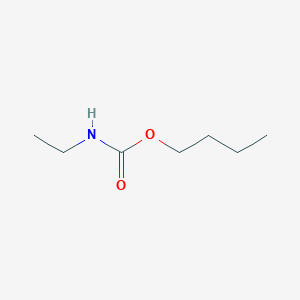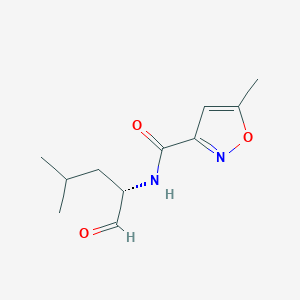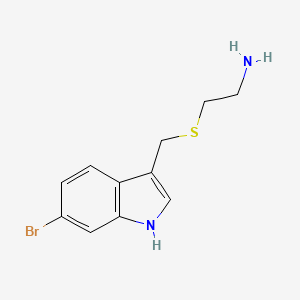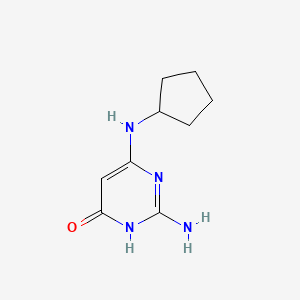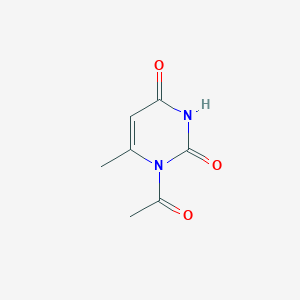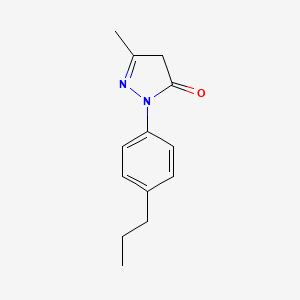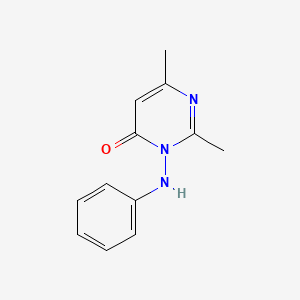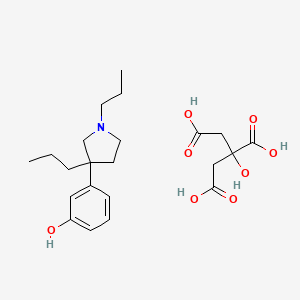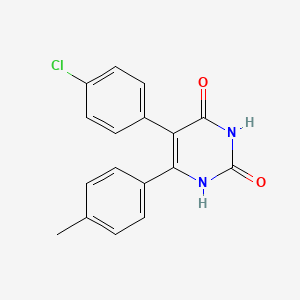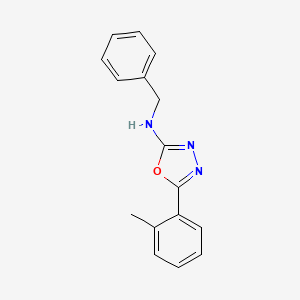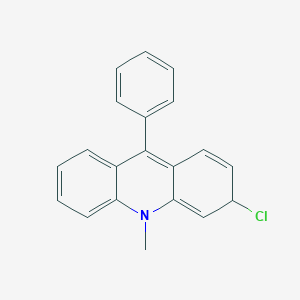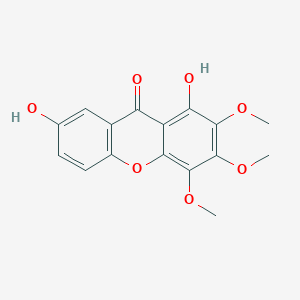
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one is a xanthone derivative known for its diverse biological activities. Xanthones are a class of oxygen-containing heterocyclic compounds with a wide range of pharmacological properties. This particular compound has been isolated from natural sources such as Halenia elliptica and has shown potential in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the isolation from the ethyl acetate fraction of the ethanol extract of the aerial parts of Halenia elliptica. The compound is then purified using silica gel chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves extraction from natural sources followed by purification processes. Advances in synthetic organic chemistry may also allow for the development of more efficient synthetic routes for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted xanthones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Medicine: Potential therapeutic applications due to its antimicrobial, antifungal, and antitumor activities.
Industry: May be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound modulates the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, enhancing the cellular response to oxidative stress.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and mediators, reducing inflammation at the cellular level.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.
Comparaison Avec Des Composés Similaires
1,5-Dihydroxy-2,3,7-trimethoxyxanthen-9-one: Similar structure with hydroxyl and methoxy substitutions at different positions.
1-Hydroxy-2,3,4,5-tetramethoxyxanthen-9-one: Contains an additional methoxy group compared to 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications. The presence of both hydroxyl and methoxy groups enhances its antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
78405-32-0 |
|---|---|
Formule moléculaire |
C16H14O7 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
1,7-dihydroxy-2,3,4-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O7/c1-20-14-12(19)10-11(18)8-6-7(17)4-5-9(8)23-13(10)15(21-2)16(14)22-3/h4-6,17,19H,1-3H3 |
Clé InChI |
WJNCOCOQNPOXCB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



